molecular formula C19H19Br2NO5 B296715 ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B296715
M. Wt: 501.2 g/mol
InChI Key: GMUVAXVUACJLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of chromene derivatives and has been studied for its various biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It also induces apoptosis in cancer cells and inhibits the growth of microbial pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications. However, its limitations include its limited solubility in water and its potential to interact with other ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates in the experimental setup.

Future Directions

There are several future directions for the study of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1. These include further investigation of its potential therapeutic applications, optimization of its synthesis method, and exploration of its interactions with other ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. In addition, the development of new analogs of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 may lead to the discovery of more potent and selective ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates with improved therapeutic properties.

Synthesis Methods

The synthesis of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with 4-hydroxycoumarin in the presence of sodium ethoxide to yield ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H19Br2NO5

Molecular Weight

501.2 g/mol

IUPAC Name

ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C19H19Br2NO5/c1-3-26-19(24)16-14(10-7-9(20)8-11(21)17(10)25-2)15-12(23)5-4-6-13(15)27-18(16)22/h7-8,14H,3-6,22H2,1-2H3

InChI Key

GMUVAXVUACJLJN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC(=C3OC)Br)Br)C(=O)CCC2)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C(=CC(=C3)Br)Br)OC)C(=O)CCC2)N

Origin of Product

United States

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